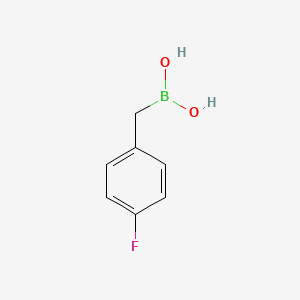

(4-Fluorobenzyl)boronic acid

Description

Properties

IUPAC Name |

(4-fluorophenyl)methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKLYQCTDXMMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666656 | |

| Record name | [(4-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150530-25-9 | |

| Record name | [(4-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluorophenylboronic Acid and Its Derivatives

Grignard Reagent-Based Boronation Strategies

The reaction of Grignard reagents with boron electrophiles is a foundational method for preparing arylboronic acids. rsc.org This approach involves the initial formation of an organomagnesium halide (Grignard reagent) from a halogenated aromatic precursor, which then acts as a nucleophile.

Synthesis from Halogenated Precursors and Alkyl Borates

The synthesis of 4-fluorophenylboronic acid via this method commences with the preparation of the corresponding Grignard reagent, 4-fluorophenylmagnesium bromide, from a precursor such as 4-fluorobromobenzene and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). ontosight.aigoogle.com This organometallic intermediate is then reacted with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, at low temperatures. ontosight.aigoogle.com The reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester. This forms a boronate ester intermediate, which upon subsequent acidic hydrolysis, yields the final 4-fluorophenylboronic acid. ontosight.airsc.org

The general reaction scheme is as follows: Step 1: Grignard Reagent Formation 4-F-C6H4-Br + Mg -> 4-F-C6H4-MgBr

Step 2: Boronation and Hydrolysis 4-F-C6H4-MgBr + B(OR)3 -> [4-F-C6H4-B(OR)3]MgBr -> (H3O+) -> 4-F-C6H4-B(OH)2

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing side reactions, such as the formation of biphenyl (B1667301) byproducts (Wurtz coupling). acs.orggoogle.com Key areas of optimization include temperature control, solvent choice, and reagent stoichiometry.

Historically, these reactions were conducted at very low temperatures (below -60°C) to prevent over-addition of the Grignard reagent to the borate ester. google.com However, improved protocols have been developed. One patented process demonstrates that adding the Grignard reagent to a solution of trimethyl borate in THF at a higher temperature range of -10°C to 0°C can effectively produce the boronic acid, simplifying the cooling requirements for industrial-scale production. google.com Another approach to enhance purity is the use of Barbier conditions, where the Grignard reagent is generated in situ in the presence of the electrophile, which can minimize the formation of coupling byproducts. google.com The choice of solvent and the concentration of the reagents are also critical; ethereal solvents like THF or 2-methyltetrahydrofuran (B130290) are preferred. google.com

| Parameter | Conventional Method | Optimized Method google.com | Rationale for Optimization |

| Temperature | < -60°C | -10°C to 0°C | Higher temperature is more energy-efficient and scalable. |

| Reagent Addition | Concurrent Addition | Grignard added to Borate | Controlled addition minimizes side reactions. |

| Solvent | Ethereal (e.g., THF) | THF | THF is effective at solvating the Grignard reagent. |

| Purity | Variable, risk of byproducts | High Purity (>99.5%) | Optimized conditions suppress impurity formation. google.com |

| Yield | 30-50% | >85% | Improved conditions increase reaction efficiency. google.comgoogle.com |

Organolithium Reagent-Mediated Approaches

The use of organolithium reagents, generated via lithium-halogen exchange, offers an alternative to Grignard-based methods and is particularly effective for preparing arylboronic acids. rsc.orgresearchgate.net This method is known for its high speed and efficiency, especially when using aryl bromides or iodides. wikipedia.orgharvard.edu

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful reaction for converting aryl halides into highly reactive aryllithium species. wikipedia.org The reaction typically involves treating an aryl halide, such as 4-fluorobromobenzene or 4-fluoroiodobenzene, with an alkyllithium reagent, commonly n-butyllithium (n-BuLi), at very low temperatures (typically -78°C) in a solvent like THF. researchgate.netnih.gov The exchange is an equilibrium process, but it is driven forward by the formation of the more stable aryllithium intermediate. ethz.ch The rate of exchange follows the trend I > Br > Cl, making aryl iodides and bromides the preferred substrates. wikipedia.orgprinceton.edu

Subsequent Trapping with Boron Electrophiles

Once the 4-fluorophenyllithium is generated in situ, it is immediately quenched with an electrophilic boron reagent, such as triisopropyl borate B(Oi-Pr)₃ or trimethyl borate B(OMe)₃. researchgate.netnih.gov This rapid trapping step is crucial to prevent the highly reactive organolithium intermediate from participating in side reactions. The reaction forms a lithium boronate salt, which is then hydrolyzed with an aqueous acid to afford the desired 4-fluorophenylboronic acid. rsc.orgnih.gov This entire sequence can often be performed in a single pot, and depending on the specific substrate and conditions, yields can range from moderate to excellent (e.g., 47-85%). researchgate.netsmolecule.com

| Step | Reagents & Conditions | Product | Yield Range | Reference |

| Lithiation | 4-F-Aryl-Br, n-BuLi, THF, -78°C | 4-F-Aryl-Li | - | researchgate.net, nih.gov |

| Borylation | B(Oi-Pr)₃ or B(OMe)₃ | Lithium trialkoxy(4-fluorophenyl)borate | - | researchgate.net, nih.gov |

| Hydrolysis | Aqueous Acid (e.g., HCl) | 4-Fluorophenylboronic acid | 47-85% | smolecule.com, researchgate.net |

Direct C-H Borylation Methodologies

Direct C-H borylation has emerged as a highly atom-economical and environmentally benign strategy for synthesizing arylboronic acids and their esters. rsc.org This approach avoids the need for halogenated precursors by directly converting a C-H bond on the aromatic ring into a C-B bond, using a transition-metal catalyst. acs.org

For the synthesis of 4-fluorophenylboronic acid derivatives, fluorobenzene (B45895) itself is used as the starting material. The reaction is catalyzed by transition metals like rhodium or iridium, with a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). acs.org The primary product of this reaction is the pinacol (B44631) ester of the boronic acid, 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be readily hydrolyzed if the free boronic acid is required.

A significant challenge in the direct C-H borylation of substituted arenes like fluorobenzene is achieving regioselectivity. The substitution pattern is often governed by steric factors, leading to a mixture of ortho, meta, and para isomers. acs.org For instance, a rhodium-catalyzed borylation of fluorobenzene with B₂pin₂ was reported to yield a mixture of isomers with a ratio of 43 (ortho) : 38 (meta) : 19 (para). acs.org While this demonstrates the feasibility of the direct approach, further development of catalyst systems is needed to selectively favor the formation of the desired para-isomer, 4-fluorophenylboronic acid.

Transition Metal-Catalyzed C-H Activation for Boronation

Transition metal-catalyzed C-H activation has become a prominent method for the synthesis of aryl boronate esters due to the versatility of the products. nih.gov The direct borylation of C(sp²)–H bonds is a powerful tool for creating fluorinated small molecules, which are important in pharmaceuticals and agrochemicals. nih.gov

A common catalytic system involves an iridium(I) precursor, such as [Ir(COD)OMe]₂, combined with a bipyridine ligand and a boron source like B₂Pin₂ or HBPin. nih.gov However, cobalt-based catalysts have also shown significant promise, particularly in the borylation of fluorinated arenes. nih.govacs.org Mechanistic studies on cobalt-catalyzed borylation of fluorinated arenes have revealed that the reaction proceeds through a fast and reversible C(sp²)–H oxidative addition. acs.org

This process, coupled with the thermodynamic stability of cobalt-aryl bonds adjacent to fluorine atoms, is the source of the high regioselectivity observed. nih.govacs.org Computational studies have confirmed that cobalt–carbon bonds in the reaction intermediates are strengthened by the presence of ortho-fluorine substituents. acs.org The selectivity-determining step is the C(sp²)–H oxidative addition of the fluorinated arene, which favors the formation of ortho-fluoroaryl cobalt intermediates due to the stabilizing "ortho fluorine effect". acs.org

Regioselectivity Control in Fluorinated Aromatic Systems

Controlling regioselectivity in C-H functionalization is crucial due to the multiple C-H bonds present in organic molecules. nih.gov In iridium-catalyzed C(sp²)–H borylation, regioselectivity is primarily governed by steric factors, where the catalyst tends to avoid activating C-H bonds ortho to large substituents. nih.gov

However, for fluorinated arenes, electronic effects play a more significant role. Cobalt catalysts, in particular, exhibit a remarkable tendency for ortho-to-fluorine borylation. digitellinc.com This selectivity arises from the "ortho fluorine effect," where ortho-fluorine substituents stabilize the transition metal-carbon bond, making the C-H activation at that position thermodynamically favorable. nih.govacs.orgrsc.org

Studies have shown that in cobalt-catalyzed reactions, the C(sp²)–H oxidative addition is fast and reversible, leading to a thermodynamic preference for the formation of the most stable cobalt-aryl intermediate, which is the one with the ortho-fluorine substituent. nih.govacs.org This intrinsic electronic preference can even override the directing effects of other functional groups that typically control regioselectivity in iridium-catalyzed systems. digitellinc.com

By modifying the steric and electronic properties of the ligands on the metal catalyst, it is possible to influence the regioselectivity of C-H borylation. nih.gov For instance, sterically hindered, electron-rich ligands can favor borylation at sterically accessible positions, while less hindered, electron-poor ligands can enhance selectivity based on electronic factors. nih.gov

Table 1: Factors Influencing Regioselectivity in Boronation of Fluorinated Aromatics

| Catalyst System | Primary Driving Force | Resulting Selectivity | Reference |

| Iridium/bipyridine | Steric hindrance | Borylation away from large substituents | nih.gov |

| Cobalt/bis(phosphino)pyridine | Thermodynamic stability (ortho fluorine effect) | ortho-to-fluorine borylation | nih.govacs.org |

| Modified Iridium Ligands | Ligand steric and electronic properties | Tunable regioselectivity | nih.gov |

Microwave-Assisted Synthetic Protocols

Expedited Reaction Times for Boronic Acid Formation

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the formation of boronic acids and their derivatives. nih.govbeilstein-journals.org This method significantly reduces reaction times compared to conventional heating methods. beilstein-journals.orgnih.gov For instance, Suzuki coupling reactions that typically take hours under conventional heating can be completed in 15 minutes or less using microwave irradiation. beilstein-journals.orgnih.gov

The rapid heating provided by microwaves allows for high-speed chemistry, which is particularly valuable in drug discovery and the synthesis of diverse chemical libraries. nih.govresearchgate.net Microwave-assisted protocols have been successfully applied to various reactions involving boronic acids, such as Suzuki-Miyaura coupling, oxidative Heck coupling, and the synthesis of complex boron heterocycles. nih.govorganic-chemistry.orgmdpi.com In many cases, reactions that show little to no product formation under conventional heating proceed in good yields with microwave assistance. beilstein-journals.orgnih.gov

For example, the coupling of 4-formyl benzene (B151609) boronic acid with 2-chloro-benzonitrile, which fails under conventional heating, gives good isolated yields after just 15 minutes at 140°C in a microwave reactor. beilstein-journals.orgnih.gov Similarly, one-pot, three-component syntheses of boron heterocycles can be completed in 1 to 1.5 hours under microwave irradiation, avoiding the need for prolonged heating and cumbersome apparatus like a Dean-Stark trap. mdpi.comnih.gov

Table 2: Comparison of Reaction Times for Boronic Acid Reactions

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Reference |

| Suzuki Coupling of Aryl Chlorides | >12 hours | 15 minutes or less | beilstein-journals.orgnih.gov |

| Three-component synthesis of Boron Heterocycles | Prolonged heating | 1 - 1.5 hours | mdpi.comnih.gov |

| Oxidative Heck Coupling | Not specified | 5 - 30 minutes | nih.gov |

Green Chemistry Implications of Microwave Synthesis

Microwave-assisted synthesis is considered an environmentally friendly, or "green," chemistry approach. rsc.orgresearchgate.netajgreenchem.com Its primary benefits align with the principles of green chemistry by reducing reaction times, which in turn lowers energy consumption. ajgreenchem.comrsc.org The heating in microwave chemistry is instantaneous and targeted at the sample molecules, making it a highly efficient process that saves significant energy compared to conventional heating methods that heat the entire reaction vessel. ajgreenchem.com

This technology often leads to higher yields and cleaner product formation, minimizing the generation of by-products and simplifying purification processes. researchgate.netajgreenchem.com A significant advantage of microwave synthesis is its compatibility with solvent-free reaction conditions. organic-chemistry.orgresearchgate.netajgreenchem.com By eliminating the need for often hazardous organic solvents, this technique reduces waste and environmental impact. ajgreenchem.com When solvents are necessary, greener options like water or ethanol (B145695) can often be used effectively. mdpi.comresearchgate.net

Life cycle assessment (LCA) studies have quantified the environmental benefits, showing that microwave-assisted synthesis can have a remarkably reduced environmental impact compared to conventional methods, particularly when considering energy consumption for prolonged reactions. rsc.orgresearchgate.net The combination of reduced energy usage, potential for solvent-free reactions, and faster throughput makes microwave-assisted synthesis a sustainable alternative for producing boronic acids and other chemical compounds. ajgreenchem.comrsc.org

Derivatization from Pre-existing Boron Species

Conversion of Boronic Esters to Free Boronic Acids

Boronic esters, particularly pinacol esters, are widely used as stable and easily handled surrogates for boronic acids in organic synthesis. researchgate.netacs.org However, the conversion of these esters back to the free boronic acid is a crucial step in many synthetic sequences. This hydrolysis is often challenging due to the stability of the ester, especially the commonly used pinacol esters. researchgate.net

The hydrolysis of boronic esters is a reversible process, and the equilibrium can be influenced by the reaction conditions. researchgate.netrsc.org While some boronic esters are susceptible to hydrolysis in aqueous media, others, like those derived from 2,4-dinitrophenylhydrazine, can be highly resistant to water. rsc.orgcas.cz Forcing conditions may be required to hydrolyze these stable esters to the corresponding boronic acids. cas.cz

A general method for this conversion involves acidic hydrolysis. wikipedia.org Thionyl chloride in the presence of pyridine (B92270) has also been reported for the cleavage of boronic esters. wikipedia.org More recently, methods have been developed to facilitate this conversion under milder conditions. The choice of the diol used to form the ester can impact the ease of hydrolysis; for example, esters formed with glycols can be hydrolyzed under specific conditions that regenerate the free boronic acid. nih.gov The development of practical methods for this transformation is important, as demonstrated by its use in the synthesis of complex molecules like the drug Bortezomib (Velcade), where a boronate ester is hydrolyzed to the active boronic acid in a late-stage step. acs.org

Functional Group Tolerance and Protecting Group Strategies

The synthetic utility of 4-fluorophenylboronic acid and its derivatives is profoundly influenced by the compatibility of the synthetic methods with various functional groups present on the aromatic ring or other reactants. Modern synthetic strategies, both transition-metal-catalyzed and metal-free, have been developed to exhibit broad functional group tolerance, minimizing the need for cumbersome protection-deprotection sequences. However, when reactive functionalities are present, the use of appropriate protecting groups for the boronic acid moiety remains a crucial strategy.

Functional Group Tolerance

The tolerance of a synthetic method to different functional groups is a key measure of its efficiency and practicality. In the context of synthesizing and utilizing derivatives of 4-fluorophenylboronic acid, significant progress has been made in developing robust catalytic systems.

Transition-metal-catalyzed reactions are cornerstones of modern organic synthesis, and their functional group compatibility is well-documented.

Palladium Catalysis : The Miyaura borylation, a palladium-catalyzed conversion of aryl halides to aryl boronic esters, is known for its high functional group tolerance. rsc.org Similarly, the Suzuki-Miyaura coupling, a fundamental reaction for these compounds, demonstrates broad applicability due to its mild conditions and tolerance of a wide array of functional groups. rsc.org Palladium catalysis has also been employed in three-component reactions to produce diaryl ketones from arylboronic acids, with good compatibility observed for various functional groups. researchgate.net

Rhodium Catalysis : Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones proceeds with excellent functional group compatibility under mild conditions. rsc.org In the rhodium-catalyzed addition to N-heteroaryl ketones, a variety of functional groups are well-tolerated, although electron-rich arylboronic acids tend to provide better results than electron-deficient ones. scispace.com Halide-substituted arylboronic acids have been shown to furnish products in moderate yields in these systems. scispace.com

Copper Catalysis : Copper-mediated reactions have also proven effective. A method for the radiofluorination of arylboronic acids using copper mediation shows high tolerance for electron-withdrawing, electron-neutral, and electron-donating substituents. acs.org This method is compatible with a range of functional groups, making it valuable for the synthesis of radiotracers. acs.org

Transition-metal-free reactions have emerged as a powerful alternative, often providing access to compounds with sensitive functional groups that might not be compatible with metal catalysts. nih.gov These methods can tolerate a variety of functionalities such as halogens, esters, amides, and nitriles. nih.gov For instance, the transition-metal-free formation of tertiary anilines via amination of arylboroxines is compatible with these groups. nih.gov

The table below summarizes the functional group tolerance of various synthetic methods involving arylboronic acids.

| Catalytic System | Reaction Type | Tolerated Functional Groups | Notes |

| Palladium (Pd) | Miyaura Borylation | High tolerance for many standard functional groups. rsc.org | A standard method for preparing boronic esters from aryl halides. rsc.org |

| Rhodium (Rh) | 1,4-Addition to Enones | Excellent compatibility with various functional groups. rsc.org | Offers high regio- and enantioselectivities. rsc.org |

| Rhodium (Rh) | Addition to N-heteroaryl Ketones | Halides, electron-rich and -deficient groups. scispace.com | Electron-rich arylboronic acids perform better. scispace.com |

| Copper (Cu) | Radiofluorination | Electron-withdrawing, -neutral, and -donating groups. acs.org | Effective for late-stage fluorination. acs.org |

| Metal-Free | C-N Bond Formation | Halogen, ester, amide, nitrile. nih.gov | Avoids transition metal contamination. nih.gov |

| Metal-Free | C-C Bond Formation | Extremely broad tolerance, regardless of electronic properties. nih.gov | Reaction between arylboronic acids and tosylhydrazones. nih.gov |

Protecting Group Strategies

Despite the high tolerance of many modern synthetic methods, protecting group strategies are sometimes indispensable, particularly in multi-step syntheses or when dealing with highly reactive functional groups. For boronic acids, the primary strategy involves the conversion of the boronic acid moiety into a more robust boronic ester.

The most common protecting groups are diols, which react with boronic acids to form five- or six-membered cyclic esters. wiley-vch.dewiley-vch.de These esters are generally more stable towards a variety of reaction conditions compared to the free boronic acids.

Pinacol Esters : The formation of a pinacol boronate ester is the most widely used protecting group strategy. uea.ac.uk Pinacol (2,3-dimethyl-2,3-butanediol) reacts with boronic acids to form a 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. wiley-vch.dewiley-vch.de These esters are tolerant to a wide range of reaction conditions. wiley-vch.de For example, in a multi-step synthesis of autotaxin inhibitors, a pinacol protecting group was used during a palladium-catalyzed borylation of an aldehyde. acs.org The pinacol group was subsequently removed under acidic conditions and oxidative cleavage with sodium periodate (B1199274) (NaIO₄) to regenerate the boronic acid aldehyde. acs.org

Other Diol-Based Esters : While pinacol is common, other diols can be used. However, the stability of the resulting boronic ester can vary significantly. Very bulky esters can be extremely robust, making the final deprotection step notoriously difficult. wiley-vch.de

N-methyliminodiacetic acid (MIDA) boronates : These have emerged as another class of protected boronic acids that are highly stable and crystalline, making them easy to handle and purify. They are stable to a wide range of anhydrous cross-coupling conditions but can be readily deprotected under mild aqueous basic conditions.

The use of boronic acid moieties as transitory groups can be likened to a protecting group strategy, where the boronic acid is installed, used for a specific transformation, and then immediately consumed or modified in a subsequent step. uea.ac.uk

The table below outlines common protecting groups for boronic acids.

| Protecting Group | Structure of Protected Form | Protection Conditions | Deprotection Conditions | Notes |

| Pinacol | 2-Aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Reaction with pinacol, often with dehydration. | Acidic hydrolysis and oxidative cleavage (e.g., NaIO₄). acs.org | Widely used due to stability and accessibility. uea.ac.uk |

| N-methyliminodiacetic acid (MIDA) | MIDA boronate | Reaction with MIDA ligand. | Mild aqueous base (e.g., NaHCO₃). | Crystalline, air-stable solids, compatible with chromatography. |

Elucidation of Reactivity and Mechanistic Pathways of 4 Fluorophenylboronic Acid

Cross-Coupling Reactions

4-Fluorophenylboronic acid serves as a key reactant in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules, including pharmaceuticals and materials. It participates in palladium-catalyzed Suzuki-Miyaura reactions, copper-catalyzed Petasis reactions, and nickel-catalyzed decarbonylative borylation, among others. scientificlabs.comindiamart.com Its utility also extends to couplings with arenediazonium tetrafluoroborates, iodonium (B1229267) salts, and iodanes. scientificlabs.comindiamart.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and 4-fluorophenylboronic acid is a frequently employed substrate in this reaction. nih.govlibretexts.org This palladium-catalyzed process involves the reaction of an organoboron compound, such as 4-fluorophenylboronic acid, with an organic halide or triflate to form a new carbon-carbon bond. libretexts.org The reaction's success is attributed to its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. scientificlabs.comrsc.org

Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. nih.gov The precise mechanism of this step has been a subject of extensive research. odinity.com Two primary pathways have been debated: one involving the reaction of a palladium hydroxo complex with the neutral boronic acid, and another involving the reaction of a palladium halide complex with a boronate species formed by the reaction of the boronic acid with a base. odinity.com

Recent studies provide strong evidence that transmetalation often occurs between a palladium hydroxo complex and the neutral boronic acid. acs.org Low-temperature NMR spectroscopy has been instrumental in observing and characterizing pre-transmetalation intermediates, which contain a Pd-O-B linkage. nih.govillinois.edu For instance, the reaction of a dimeric palladium hydroxide (B78521) complex with 4-fluorophenylboronic acid led to the formation of such an intermediate. nih.gov These intermediates, once formed, can undergo transmetalation to yield the cross-coupled product. illinois.edu

The structure of these intermediates can be influenced by the ligands on the palladium and the reaction conditions. Both tricoordinate and tetracoordinate boron complexes have been identified as potential pre-transmetalation intermediates. illinois.edu

The choice of ligand on the palladium catalyst significantly impacts the rate and selectivity of the Suzuki-Miyaura coupling. illinois.edu Bulky, electron-rich phosphine (B1218219) ligands are known to enhance the rate of the initial oxidative addition step. illinois.edu

The effect of different phosphine ligands, such as triphenylphosphine (B44618) (PPh3), triisopropylphosphine (B1582976) (i-Pr3P), and 1,1'-bis(diphenylphosphino)ferrocene (dppf), on the transmetalation step has been studied. acs.org Kinetic experiments monitoring the reaction of palladium complexes bearing these ligands with 4-fluorophenylboronic acid revealed that the nature of the phosphine ligand affects the rate of transmetalation. acs.orgresearchgate.net For example, the slower reaction rate observed with the dppf-ligated complex compared to those with PPh3 and i-Pr3P suggests that a ligand dissociation event may precede the transmetalation. researchgate.net

Furthermore, the development of specialized ligands has enabled the coupling of challenging substrates, such as unprotected nitrogen-rich heterocycles, under milder conditions and with lower catalyst loadings. nih.gov Water-soluble ligands have also been developed to facilitate Suzuki-Miyaura reactions in aqueous media, which is particularly relevant for biological applications like protein modification. mdpi.com

The Suzuki-Miyaura coupling using 4-fluorophenylboronic acid is compatible with a wide range of substrates and reaction conditions. rsc.org It can be used to synthesize various fluorinated biphenyl (B1667301) derivatives by reacting with different aryl halides. mdpi.comugr.es The reaction has been successfully performed with chloro-, bromo-, and iodo-substituted aromatic and heteroaromatic compounds. nih.govresearchgate.net

Microwave irradiation has been employed to accelerate Suzuki coupling reactions involving 4-fluorophenylboronic acid. indiamart.com The reaction can also be carried out in aqueous media, sometimes even in the absence of organic solvents, highlighting its "green" chemistry credentials. libretexts.orgresearchgate.net The choice of base and solvent system can be optimized to achieve high yields for specific substrate combinations. For example, potassium phosphate (B84403) is often an effective base. nih.gov

The versatility of the Suzuki-Miyaura reaction with 4-fluorophenylboronic acid is demonstrated by its application in the synthesis of complex molecules, including bioactive compounds and materials for liquid crystals. indiamart.commdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 4-Fluorophenylboronic Acid

| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | Not specified | Not specified | Preparation of fluorinated biphenyl derivatives. | mdpi.com |

| Chloroindoles, oxindoles, azaindoles | P1 or P2 precatalysts | K3PO4 | Dioxane/H2O | Coupling of unprotected N-H heterocycles in high yields under mild conditions. | nih.gov |

| pIPhe-containing peptide | (L3)2Pd(OAc)2 | Not specified | pH 8 buffer | Site-specific 18F-labeling of peptides. | nih.gov |

| 8-iodo-quercetin derivative | Not specified | Not specified | Not specified | Synthesis of 8-(4-Fluorophenyl) quercetin. | mdpi.com |

The Petasis reaction, also known as the boronic acid Mannich reaction, is a multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.org While traditionally uncatalyzed, a copper-catalyzed version has been developed to broaden the scope and improve the reactivity, particularly with simple aryl boronic acids like 4-fluorophenylboronic acid. nih.govorganic-chemistry.org

This copper-catalyzed process allows for the coupling of aldehydes, amines, and boronic acids under conditions where the uncatalyzed reaction might fail. nih.govorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the transmetalation of the aryl group from the boron to the copper center. nih.govorganic-chemistry.org The reaction is sensitive to the choice of copper salt, with copper(I) salts generally being more effective than copper(II) salts. organic-chemistry.org The reaction tolerates a range of amines and boronic acids, with electron-poor substrates sometimes giving slightly better results. organic-chemistry.org

Nickel-catalyzed decarbonylative borylation has emerged as a powerful method for converting carboxylic acid derivatives into valuable organoboron compounds. rsc.org In this transformation, an aroyl fluoride (B91410) can be coupled with a diboron (B99234) reagent to produce an aryl boronate ester, with the release of carbon monoxide. nih.gov

Mechanistic studies have shown that the reaction proceeds through several key steps: oxidative addition of the aroyl fluoride to a Ni(0) center, carbonyl deinsertion to form an aryl-nickel-fluoride intermediate, transmetalation with the diboron reagent, and finally, reductive elimination to yield the aryl boronate ester product and regenerate the Ni(0) catalyst. nih.govnih.gov

4-Fluorophenylboronic acid has been used in stoichiometric studies to probe the reactivity of the aryl-nickel-fluoride intermediates. nih.gov These studies have shown that the aryl-nickel-fluoride complex is "transmetalation-active" and reacts with 4-fluorophenylboronic acid to form the corresponding biaryl product. nih.gov This base-free nickel-catalyzed approach provides an alternative to traditional methods for synthesizing arylboronates from readily available carboxylic acids. rsc.orgnih.gov

Nickel-Catalyzed Decarbonylative Borylation

Stoichiometric and Kinetic Studies of Intermediates

Detailed stoichiometric and kinetic studies specifically on the intermediates formed from (4-fluorobenzyl)boronic acid are not extensively documented in dedicated studies. However, insights can be drawn from broader investigations into the mechanisms of reactions involving aryl- and benzylboronic acids, particularly the Suzuki-Miyaura cross-coupling reaction.

Kinetic and computational studies on related systems, such as those involving 4-fluorophenylboronic acid, have been instrumental in understanding the transmetalation step, a critical part of the catalytic cycle in cross-coupling reactions. nih.govacs.orgnih.gov These studies have identified and characterized highly elusive pre-transmetalation intermediates that contain Pd-O-B linkages. acs.orgnih.gov

Two primary types of intermediates have been identified: a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex. acs.orgnih.gov The formation and reactivity of these intermediates are influenced by factors such as the choice of ligand and the concentration of the organoboron species. acs.org For instance, in the presence of an excess of a phosphine ligand, transmetalation may proceed through an unactivated tri-coordinate intermediate. Conversely, with a deficiency of the ligand, an activated tetra-coordinate boronate intermediate is favored. acs.orgnih.gov

These mechanistic pathways, elucidated through a combination of low-temperature rapid injection NMR spectroscopy, kinetic analysis, and computational modeling, reveal that boronic esters can undergo direct transmetalation without prior hydrolysis. nih.govacs.orgnih.gov The rate of this transfer is dependent on the ability to generate an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. nih.gov While these findings are specific to arylboronic acids, the fundamental principles are applicable to the reactivity of this compound in similar catalytic cycles.

Rhodium-Catalyzed Asymmetric Conjugate Additions

Rhodium-catalyzed asymmetric conjugate addition is a powerful method for the formation of carbon-carbon bonds in an enantioselective manner. libretexts.org This reaction typically involves the addition of an organoboronic acid to an α,β-unsaturated carbonyl compound, such as an enone, in the presence of a chiral rhodium catalyst. libretexts.orgnih.gov

The generally accepted mechanism for this transformation involves a series of intermediates, including a phenylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium species. libretexts.org The use of chiral ligands, such as BINAP or monodentate phosphoramidites, is crucial for achieving high enantioselectivity. libretexts.orgnih.gov

While specific studies detailing the use of this compound in rhodium-catalyzed asymmetric conjugate additions are not prevalent, research on a wide range of arylboronic acids demonstrates the versatility of this methodology. nih.govnih.gov These reactions have been successfully applied to various α,β-unsaturated substrates, including cyclic and acyclic enones, unsaturated esters, and lactones. nih.govnih.gov The electronic properties of the boronic acid can influence the reaction, with electron-rich arylboronic acids often showing good reactivity. rsc.org

For example, studies on the conjugate addition of arylboronic acids to α,β-unsaturated lactams have shown that the reaction is tolerant of a wide range of arylboronic acids and provides high yields and enantioselectivities. nih.gov This suggests that this compound would likely be a viable substrate in such transformations, leading to the formation of chiral β,β-disubstituted lactams.

Other Carbon-Carbon Bond Forming Reactions

Direct Arylation of Heteroarenes

Direct arylation of heteroarenes represents an efficient strategy for the synthesis of functionalized heterocyclic compounds, avoiding the need for pre-functionalization of the heterocycle. nih.gov This approach involves the coupling of a C-H bond of the heteroarene with an organometallic reagent, such as a boronic acid, catalyzed by a transition metal.

Palladium and iridium-based catalytic systems have been developed for the direct α-arylation of N-heteroarenes with arylboronic acids. nih.govnih.gov These methods exhibit broad substrate scope and functional group tolerance. nih.gov For instance, an iridium(III)-catalyzed direct α-arylation of N-heteroarenes with aryl and heteroaryl boronic acids has been reported to proceed under oxidant and reductant-free conditions, offering an operationally simple and scalable route to 2-(hetero)aryl N-heteroarenes. nih.gov

While specific examples utilizing this compound are not explicitly detailed, the general applicability of these methods to a range of boronic acids suggests its potential as a coupling partner. nih.govnsf.gov The choice of catalyst and ligands can be crucial for controlling the regioselectivity of the arylation, allowing for either C2 or C3 arylation of indole (B1671886) derivatives, for example. nsf.gov

Lewis Acidity and Boron-Lewis Acid Catalysis

Interactions with Lewis Bases

Boronic acids, including this compound, are Lewis acids due to the presence of a vacant p-orbital on the sp2-hybridized boron atom. wikipedia.orgwiley-vch.de This Lewis acidity allows them to form reversible covalent complexes with Lewis bases, such as those containing hydroxyl or amino groups. wikipedia.orgnih.gov The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex with a Lewis base, the pKa can shift to approximately 7. wikipedia.org

This interaction with Lewis bases is fundamental to many of the applications of boronic acids. For example, in aqueous solution, boronic acids exist in equilibrium with their boronate forms. nih.govd-nb.info The strength of the Lewis acidity can be influenced by substituents on the aryl ring, although studies on 2,6-diarylphenylboronic acids have shown that substituents on the flanking aromatic rings have a minimal effect on the Lewis acidity of the boronic acid. nih.govd-nb.info

The interaction of boronic acids with Lewis bases is also central to their use as catalysts. mdpi.com For instance, boronic acids can catalyze the direct synthesis of amides from carboxylic acids and amines. researchgate.net In this context, the Lewis acidic boron center activates the carboxylic acid towards nucleophilic attack by the amine. The catalytic activity is often correlated with the Lewis acidity of the boronic acid. researchgate.net

Furthermore, boronic acids are known to form adducts with nitrogenous Lewis bases like pyridines and amines. iucr.org For example, arylboroxines, which are cyclic trimers of arylboronic acids, form 1:1 adducts with such bases. iucr.org This interaction can induce structural changes in the boroxine (B1236090) ring. iucr.org

Role in Electrophilic Activation of Alcohols

This compound, like other boronic acids, can function as a Lewis acid catalyst, playing a significant role in the electrophilic activation of alcohols. This activation transforms the hydroxyl group, which is typically a poor leaving group, into a more reactive species, thereby facilitating a variety of chemical transformations such as substitutions, eliminations, and etherifications.

The fundamental mechanism involves the interaction between the electron-deficient boron atom of this compound and the lone pair of electrons on the oxygen atom of an alcohol. This interaction leads to the formation of a boronate ester intermediate. The formation of this intermediate enhances the electrophilicity of the carbon atom attached to the oxygen, making it more susceptible to nucleophilic attack.

The catalytic cycle can be described as follows:

Coordination: The boronic acid coordinates with the alcohol's hydroxyl group.

Esterification: A molecule of water is eliminated to form a boronate ester. In some cases, this step is reversible.

Activation: The formation of the C-O-B bond withdraws electron density from the carbon atom, activating the alcohol.

Nucleophilic Attack: A nucleophile attacks the activated carbon, leading to the cleavage of the C-O bond and the formation of the desired product.

Catalyst Regeneration: The boronic acid catalyst is regenerated upon hydrolysis of the resulting boronate species, allowing it to re-enter the catalytic cycle.

The presence of the 4-fluorobenzyl group can influence the reactivity of the boronic acid. The electron-withdrawing fluorine atom on the phenyl ring can modulate the Lewis acidity of the boron center, which in turn affects the efficiency of the activation process. Research into the specific catalytic activity of this compound in these transformations is ongoing to fully elucidate its potential in organic synthesis.

Strategies for Modulating Boronic Acid pKa

The acid dissociation constant (pKa) of a boronic acid is a critical parameter that governs its reactivity and catalytic activity. The pKa determines the equilibrium between the neutral boronic acid and its anionic boronate form. Modulating the pKa of boronic acids, including this compound, is a key strategy for optimizing their function in various chemical applications.

Several strategies can be employed to modulate the pKa of boronic acids:

Electronic Effects of Substituents: The introduction of electron-withdrawing or electron-donating groups on the aromatic ring of an arylboronic acid has a profound impact on its pKa.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) increase the Lewis acidity of the boron atom. This increased acidity facilitates the ionization of the boronic acid, resulting in a lower pKa value. In the case of this compound, the fluorine atom exerts an electron-withdrawing inductive effect, which is expected to lower its pKa compared to unsubstituted benzylboronic acid.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and alkyl groups donate electron density to the boron atom, making it less acidic and thus increasing the pKa.

Intramolecular Coordination: The pKa of a boronic acid can be significantly altered by introducing a Lewis basic functional group on the substituent that can coordinate intramolecularly with the boron atom. This coordination stabilizes the trigonal planar form of the boronic acid, making it a weaker acid and thereby increasing its pKa. For example, an amino or hydroxyl group at an appropriate position can lead to such an interaction.

Solvent Effects: The choice of solvent can also influence the apparent pKa of a boronic acid. Polar protic solvents can stabilize the boronate anion through hydrogen bonding, which can affect the equilibrium of the acid-base reaction.

The ability to fine-tune the pKa of boronic acids is crucial for applications such as sensing, where a specific pH range for binding is required, and in catalysis, where the acidity of the catalyst needs to be matched with the reaction conditions.

Below is a table illustrating the effect of substituents on the pKa of phenylboronic acid derivatives. While specific data for this compound is not included, the trend demonstrates the principles of pKa modulation.

| Phenylboronic Acid Derivative | Substituent | pKa |

| 4-Methoxyphenylboronic acid | -OCH3 (EDG) | 9.16 |

| Phenylboronic acid | -H | 8.83 |

| 4-Fluorophenylboronic acid | -F (EWG) | 8.12 |

| 4-Nitrophenylboronic acid | -NO2 (EWG) | 7.06 |

Based on extensive searches for "this compound," there is insufficient specific data available in the public domain to generate a detailed article that adheres to the provided outline. The requested applications in the synthesis of specific biaryl compounds, natural product intermediates, functional materials precursors, and particular regioselective transformations are not documented for this specific compound in the available literature.

It is crucial to distinguish This compound (FC₆H₄CH₂B(OH)₂) from the closely related and more widely studied compound, (4-Fluorophenyl)boronic acid (FC₆H₄B(OH)₂). While the latter has documented applications in areas such as the synthesis of fluorophenylfluorene organic fluorescent materials and as a precursor for polyaryl ether sulfone resins, this information is not applicable to the specified subject of this article.

Due to the lack of specific research findings for this compound in the outlined subtopics, providing a scientifically accurate and informative article as requested is not possible at this time.

Catalytic and Reagent Applications in Advanced Organic Synthesis

Regioselective and Stereoselective Transformations

Enantioselective Catalysis Utilizing Chiral Boronic Acid Derivatives

The field of asymmetric synthesis has seen remarkable advancements through the development of chiral catalysts, with organocatalysis emerging as a powerful strategy. Within this domain, chiral boronic acids and their derivatives represent a unique class of catalysts. Structurally, boronic acids are Lewis acidic due to the vacant p-orbital on the sp²-hybridized boron atom. wiley-vch.de This property allows them to act as catalysts by activating substrates, often through hydrogen bonding or the formation of transient esters.

The design of a chiral boronic acid catalyst typically involves incorporating a stereogenic element into the organic substituent of the B(OH)₂ group. This chiral scaffold creates a defined three-dimensional environment around the acidic boron center. When a substrate coordinates to the catalyst, this chiral environment can differentiate between enantiotopic faces or groups, leading to the preferential formation of one enantiomer of the product. The synthesis of such chiral boronic acids is a field of active research, with methodologies developed for preparing α-chiral allylboronic acids and other structurally diverse chiral boron reagents. diva-portal.orgacs.org These compounds are not only targets of synthesis but are also employed as catalysts or intermediates in the preparation of biologically important molecules like α-amino acids. diva-portal.orggoogle.comnih.gov

While the principles of chiral boronic acid catalysis are well-established, specific applications utilizing chiral derivatives of (4-fluorobenzyl)boronic acid as the primary catalyst are not widely documented in current scientific literature. The development of chiral catalysts is often tailored, with the catalyst structure being optimized for a specific class of reaction. ua.es General strategies for creating chiral boronic acids often rely on established chiral backbones, such as BINOL or amino acid-derived scaffolds, which can be functionalized to tune their catalytic activity. diva-portal.orggoogle.com For instance, chiral phosphoric acids have been used in combination with achiral boronic acids, where the boronic acid acts as a co-catalyst or additive to enhance reactivity without compromising the enantioselectivity, which is dictated by the main chiral catalyst. researchgate.net Although direct catalytic applications of a chiral this compound are not prominent, the synthesis of diverse chiral boronic acid derivatives for potential use in treating diseases like diabetes or cancer is an area of ongoing investigation. google.com

Control of Product Isomerism in Cross-Coupling

This compound, like other organoboronic acids, is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net These reactions are fundamental for the construction of carbon-carbon bonds. A significant challenge and area of synthetic utility in these reactions is the control of product isomerism, which can be categorized into regioselectivity (control of connection site) and stereoselectivity (control of spatial arrangement).

Regioselectivity

Regioselectivity becomes critical when a substrate possesses multiple potential reaction sites, such as a molecule with two different halide atoms or two identical halides in non-equivalent positions. The outcome of the reaction can be selectively directed to one site over the other by carefully choosing the catalyst system and reaction conditions. The ligand attached to the palladium center plays a pivotal role in determining this selectivity.

For instance, in the cross-coupling of dihalogenated heterocycles, the electronic properties and steric bulk of the phosphine (B1218219) ligands on the palladium catalyst can dictate which halide is preferentially replaced. Research on 2,6-dihalopurines has shown that coupling with a boronic acid can be directed to either the C2 or C6 position. The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the C6-arylated product. researchgate.net Conversely, if the substrate is 9-benzyl-6-chloro-2-iodopurine, the coupling occurs at the more reactive C-I bond at the C2 position. researchgate.net Similarly, studies on 4,5-dibromothiophene-2-carboxaldehyde have demonstrated that using palladium acetate (B1210297) as a catalyst without an additional phosphine ligand leads to excellent selectivity for coupling at the C5 position. The subsequent addition of a phosphine ligand then facilitates a second coupling at the C4 position, allowing for a sequential, one-pot synthesis of dicoupled products. nih.gov These principles are directly applicable to reactions involving this compound, enabling the synthesis of specific regioisomers.

Table 1: Catalyst-Controlled Regioselectivity in Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst / Conditions | Major Product | Citation |

|---|---|---|---|---|

| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic Acid | Pd(OAc)₂ | 4-Bromo-5-arylthiophene-2-carboxaldehyde | nih.gov |

| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 4,5-Diarylthiophene-2-carboxaldehyde | nih.gov |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 9-Benzyl-2-chloro-6-phenylpurine | researchgate.net |

Stereoselectivity

In addition to regiocontrol, the stereochemical outcome of a cross-coupling reaction can be controlled, particularly in the synthesis of substituted alkenes. When coupling with β-enamido vinyl triflates, the geometry of the resulting double bond (E or Z isomer) can be dictated by the choice of the palladium catalyst. Research has shown that using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst leads to the product with retention of the double bond's original configuration. beilstein-journals.org In contrast, employing a catalyst with a bulkier, bidentate ligand such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can lead to isomerization and the preferential formation of the product with inversion of the double bond's configuration. beilstein-journals.org This ligand-dependent stereoselectivity is proposed to arise from the isomerization of a palladium-carbene intermediate, which is favored with bulkier ligands. beilstein-journals.org This allows for the selective synthesis of either the (E)- or (Z)-alkene from a single starting isomer by simply changing the catalyst system.

Table 2: Ligand-Dependent Stereoselectivity in Suzuki-Miyaura Coupling of a (Z)-β-Enamido Triflate

| (Z)-β-Enamido Triflate | Arylboronic Acid | Catalyst | Product Ratio (Retention : Inversion) | Citation |

|---|---|---|---|---|

| 1a | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | 93 : 7 | beilstein-journals.org |

| 1a | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ | 29 : 71 | beilstein-journals.org |

| 1a | 3-Nitrophenylboronic acid | Pd(PCy₃)₂Cl₂ | 63 : 37 | beilstein-journals.org |

Chemical Modification and Derivatization Strategies of 4 Fluorophenylboronic Acid

Formation of Boronate Esters and Boroxines

The hydroxyl groups of 4-fluorophenylboronic acid are reactive and can undergo condensation reactions to form boronate esters and boroxines. These transformations are often reversible and are fundamental to the handling and application of the compound.

Cyclization with Diols and Catechols

4-Fluorophenylboronic acid readily reacts with 1,2- and 1,3-diols, such as pinacol (B44631) or ethylene (B1197577) glycol, and with catechols to form cyclic boronate esters. nih.govuea.ac.uk This reaction is a condensation process where water is eliminated, resulting in a stable five- or six-membered dioxaborolane or dioxaborinane ring, respectively. wiley-vch.de The formation of these esters is often used as a protection strategy for the boronic acid group or to improve its solubility and handling characteristics. uea.ac.uk For instance, the reaction with pinacol yields the corresponding 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a commonly used derivative in cross-coupling reactions. nih.gov

Table 1: Cyclization of 4-Fluorophenylboronic Acid with Diols

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 4-Fluorophenylboronic acid | Pinacol | 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 4-Fluorophenylboronic acid | Catechol | 2-(4-Fluorophenyl)benzo[d] Current time information in Bangalore, IN.bohrium.comnsf.govdioxaborole |

Oligomerization to Boroxines

In the absence of other reactants and under dehydrating conditions, boronic acids can undergo intermolecular condensation to form cyclic trimers known as boroxines. iucr.org 4-Fluorophenylboronic acid is no exception and can trimerize to form 2,4,6-tris(4-fluorophenyl)boroxin, a six-membered ring composed of alternating boron and oxygen atoms. lookchem.com This process is an equilibrium that can be driven towards the boroxine (B1236090) by removing water, for example, through azeotropic distillation or by using drying agents. Boroxines can serve as a stable, solid form of the boronic acid and are reactive in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. iucr.org

Table 2: Oligomerization of 4-Fluorophenylboronic Acid

| Reactant | Condition | Product |

|---|

Conversion to Organotrifluoroborates

A significant derivatization strategy for boronic acids is their conversion into organotrifluoroborate salts. These salts offer distinct advantages in terms of stability and handling.

One-Pot Synthetic Procedures for Tetrabutylammonium (B224687) Trifluoroborates

Tetrabutylammonium (4-fluorophenyl)trifluoroborate can be synthesized directly from 4-fluorophenylboronic acid in a straightforward one-pot procedure. orgsyn.orgorgsyn.org This method avoids the use of hazardous hydrofluoric acid (HF). orgsyn.orgorgsyn.org The synthesis involves suspending 4-fluorophenylboronic acid in a biphasic mixture of chloroform (B151607) and water and then adding a solution of tetrabutylammonium bifluoride. orgsyn.org The reaction proceeds to completion, and the resulting tetrabutylammonium trifluoroborate salt can be isolated as a stable, white solid after extraction and purification. orgsyn.org This protocol is applicable to a wide range of aromatic and aliphatic boronic acids, tolerating both electron-donating and electron-withdrawing functional groups. orgsyn.org

Advantages in Handling and Reactivity of Trifluoroborates

Organotrifluoroborates exhibit several advantages over their boronic acid counterparts. bohrium.com They are typically stable, crystalline solids that are tolerant to air and moisture, which simplifies their storage and handling compared to many boronic acids that can be unstable upon storage. wikipedia.orgchem-station.com This increased stability allows for the manipulation of other functional groups within the molecule while keeping the valuable carbon-boron bond intact. bohrium.com Organotrifluoroborates are considered a "protected" form of boronic acids. bohrium.comchem-station.com In cross-coupling reactions, the active boronic acid is thought to be slowly released in situ through hydrolysis, which can help suppress side reactions like homo-coupling. chem-station.com Their defined monomeric structure also allows for more precise stoichiometric control in reactions. chem-station.com

Introduction of Additional Functionalities

4-Fluorophenylboronic acid serves as a key building block for introducing the 4-fluorophenyl moiety into more complex molecules, thereby adding new functionalities to the target structure. One of the most powerful applications is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govbeilstein-journals.org In this reaction, the 4-fluorophenyl group is transferred from the boron atom to another organic substrate (typically an aryl or vinyl halide/triflate), forming a new carbon-carbon bond. nih.gov This allows for the synthesis of a vast array of biaryl compounds and other complex architectures containing the 4-fluorophenyl unit. beilstein-journals.org

Furthermore, the boronic acid group can be compatible with various other functional groups on the aromatic ring, allowing for the synthesis of multifunctional boronic acids that can be used in subsequent reactions. For example, it is possible to synthesize derivatives like 4-amino-3-fluorophenylboronic acid, which contains an additional amine functionality that can be used for attachment to polymers or other molecules. The presence of the electron-withdrawing fluorine atom can also influence the reactivity and acidity of the boronic acid, a factor that can be exploited in catalyst design and reaction optimization. nih.gov The ability to conjugate these boronic acids to larger structures, such as polymers like chitosan (B1678972), further demonstrates their utility in creating functional materials. japsonline.com

Amination Strategies to Yield Amino-Fluorophenylboronic Acids

The introduction of an amino group to the 4-fluorophenylboronic acid scaffold is a key transformation for creating derivatives with altered electronic properties and providing a site for further functionalization. Direct amination is often challenging; therefore, multi-step synthetic sequences are typically employed. The primary strategies involve the functionalization of an advanced precursor followed by borylation, or the modification of the 4-fluorophenylboronic acid ring itself, most commonly through a nitration-reduction sequence.

One of the most prevalent methods for synthesizing 3-amino-4-fluorophenylboronic acid begins with the electrophilic nitration of 4-fluorophenylboronic acid. google.com This reaction typically uses a mixture of nitric and sulfuric acid to introduce a nitro group onto the aromatic ring. Due to the directing effects of the fluorine (ortho, para-directing) and the boronic acid (meta-directing) substituents, the nitration occurs primarily at the C-3 position, yielding 4-fluoro-3-nitrophenylboronic acid. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst, furnishes the desired 3-amino-4-fluorophenylboronic acid. google.com

| Step | Reactant | Reagents | Product | Ref |

| 1. Nitration | 4-Fluorophenylboronic acid | HNO₃ / H₂SO₄ | 4-Fluoro-3-nitrophenylboronic acid | google.com |

| 2. Reduction | 4-Fluoro-3-nitrophenylboronic acid | H₂, Pd/C | 3-Amino-4-fluorophenylboronic acid | google.com |

An alternative approach involves building the molecule from a pre-aminated and halogenated precursor. This allows for the installation of the boronic acid group in the final steps. For example, 3-amino-4-fluorophenylboronic acid can be synthesized starting from o-fluoronitrobenzene, which is first brominated and then reduced to give 5-bromo-2-fluoroaniline. google.com This intermediate then undergoes a nickel- or palladium-catalyzed coupling reaction with a boron source like bis(pinacolato)diboron (B136004) or tetrahydroxydiboron (B82485) to yield the final product. google.com A similar strategy is used for the synthesis of other isomers, such as 4-amino-3-fluorophenylboronic acid, which can be prepared from 4-bromo-2-fluoroaniline (B1266173) via lithium-halogen exchange followed by quenching with trimethyl borate (B1201080) and subsequent hydrolysis. pitt.edu

| Target Compound | Starting Material | Key Steps | Ref |

| 3-Amino-4-fluorophenylboronic acid | o-Fluoronitrobenzene | 1. Bromination 2. Reduction 3. Borylation | google.com |

| 4-Amino-3-fluorophenylboronic acid | 4-Bromo-2-fluoroaniline | 1. Amine protection 2. Li-Br exchange 3. Borylation 4. Deprotection | pitt.edu |

The Buchwald-Hartwig amination represents a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgbuffalostate.edu While direct amination of a halogenated 4-fluorophenylboronic acid is feasible, the strategy is more broadly applied in syntheses where an aryl dihalide is selectively functionalized. For instance, a difluoro-bromobenzene could first undergo a Buchwald-Hartwig amination, followed by borylation of the remaining C-Br bond to generate the desired amino-fluorophenylboronic acid. This method offers broad substrate scope and functional group tolerance. wikipedia.org

Further Derivatization through the Fluorine Moiety or Aryl Ring

Beyond amination, the 4-fluorophenylboronic acid core can be modified at either the aryl ring C-H bonds or, less commonly, at the C-F bond. These modifications allow for the fine-tuning of steric and electronic properties.

Derivatization through the Aryl Ring

Electrophilic Aromatic Substitution (SEAr) is a fundamental strategy for functionalizing the aryl ring. wikipedia.org The regiochemical outcome is controlled by the existing substituents. The fluorine atom is a deactivating ortho-, para-director, while the boronic acid group is a strong deactivating meta-director. wikipedia.orglibretexts.org This interplay directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the position ortho to the fluorine and meta to the boronic acid (the C-3 position), as seen in the synthesis of 4-fluoro-3-nitrophenylboronic acid. google.com

Directed ortho-Metalation (DoM) provides a highly regioselective method for functionalizing the positions adjacent to a directing metalation group (DMG). organic-chemistry.org While the boronic acid group itself is not typically used as a DMG, this strategy is critical for synthesizing complex substituted fluorophenylboronic acids. In this approach, a precursor bearing a potent DMG (e.g., carboxamide, carbamate) is treated with a strong base like n-butyllithium to effect selective deprotonation at the ortho position. organic-chemistry.org The resulting organolithium species is then quenched with a boron electrophile (e.g., trimethyl borate) to install the boronic acid group. For instance, 4-carboxy-3-fluorophenylboronic acid can be synthesized from 3-fluorobenzoic acid via a DoM strategy where a protected carboxyl group directs lithiation.

Derivatization through the Fluorine Moiety

The carbon-fluorine bond is exceptionally strong, making its cleavage and substitution challenging. Nucleophilic Aromatic Substitution (SNAr) is a viable pathway for replacing the fluorine atom, but it typically requires activation by potent electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the fluorine. mdpi.compressbooks.pubmasterorganicchemistry.com In 4-fluorophenylboronic acid, the lack of such an activating group renders the C-F bond resistant to classical SNAr.

However, modern synthetic methods have emerged to overcome this limitation. Organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes under mild conditions. nih.gov This approach involves the generation of a radical cation from the fluoroarene, which dramatically increases its susceptibility to nucleophilic attack. This radical-cation-accelerated SNAr allows for the functionalization of electron-neutral and even electron-rich fluoroarenes, opening new avenues for the derivatization of the fluorine moiety on compounds like 4-fluorophenylboronic acid with various nucleophiles, including amines and carboxylic acids. nih.gov

| Strategy | Target Moiety | Key Principles | Example Reaction | Ref |

| Electrophilic Aromatic Substitution (EAS) | Aryl Ring | Substitution with an electrophile, directed by existing groups. | Nitration of 4-fluorophenylboronic acid. | google.com |

| Directed ortho-Metalation (DoM) | Aryl Ring | Regioselective C-H activation ortho to a directing group. | Synthesis of substituted fluorophenylboronic acids from precursors with strong directing groups. | organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine Moiety | Substitution of fluorine by a nucleophile, typically requiring activation by electron-withdrawing groups. | Difficult on 4-fluorophenylboronic acid itself due to lack of activation. | masterorganicchemistry.com |

| Photoredox-Catalyzed SNAr | Fluorine Moiety | Cation radical-accelerated substitution of unactivated C-F bonds. | Functionalization with amines or carboxylic acids under mild, light-induced conditions. | nih.gov |

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Analysis of 4-Fluorophenylboronic Acid and Derivatives

Spectroscopic methods are fundamental to understanding the structure, bonding, and purity of 4-Fluorophenylboronic acid. Techniques ranging from NMR to X-ray crystallography provide a comprehensive picture of the molecule in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)

NMR spectroscopy is a powerful tool for the characterization of fluorinated phenylboronic acids. nih.govresearchgate.net The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) in 4-Fluorophenylboronic acid allows for a thorough structural investigation. nih.gov

Systematic NMR studies of fluorinated phenylboronic acids have shown a clear relationship between the compound's structure and its spectroscopic properties. researchgate.net Experimental data from ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are often compared with theoretical calculations to gain deeper insights. nih.gov For instance, ¹⁹F NMR is particularly useful for monitoring the reversible interactions between boronic acids and diols in aqueous media. rsc.org The chemical shifts are sensitive to the local electronic environment, providing information on complex formation and reaction kinetics. mdpi.com

Table 1: Representative NMR Spectroscopic Data for 4-Fluorophenylboronic acid Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on the solvent and experimental conditions.

| Nucleus | Chemical Shift (δ) | Multiplicity | Reference |

| ¹H | ~8.0-8.2 (d) | Doublet | chemicalbook.com |

| ~7.1-7.3 (t) | Triplet | chemicalbook.com | |

| ¹³C | ~116.1 (d) | Doublet | nih.gov |

| ~137.4 (d) | Doublet | nih.gov | |

| ~165.4 (d) | Doublet | nih.gov | |

| ¹¹B | ~28-30 | Broad Singlet | nih.govresearchgate.net |

| ¹⁹F | ~ -108 to -115 | Multiplet | nih.govrsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Studies

XPS is a surface-sensitive technique used to investigate the chemical composition and bonding states of 4-Fluorophenylboronic acid when it is attached to various substrates. researchgate.netavssymposium.org Studies have focused on its interaction with semiconductor and metal oxide surfaces, such as Silicon (Si), Titanium dioxide (TiO₂), and Aluminum oxide (Al₂O₃). avssymposium.orgacs.orgaip.org

When 4-Fluorophenylboronic acid reacts with a chlorine-terminated Si(100) surface, XPS analysis confirms the formation of a Si-O-B linkage. osti.gov The presence of fluorine in the molecule serves as a useful spectroscopic label, allowing for quantitative analysis of surface coverage. osti.gov For example, analysis of the B 1s, C 1s, and F 1s spectral regions helps determine the binding modes and the effectiveness of the molecule in forming self-assembled monolayers. aip.orgresearchgate.net These monolayers can act as resists to block material growth in area-selective deposition methods. researchgate.netaip.org The binding configuration is dependent on the substrate, with monodentate species dominating on titania and bidentate species on alumina (B75360). acs.org

Infrared (IR) Spectroscopy for Bonding Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups and analyze the bonding within 4-Fluorophenylboronic acid. mdpi.comnih.gov The IR spectrum shows characteristic absorption bands corresponding to O-H, B-O, B-C, and C-F bonds, confirming the molecular structure. nih.gov This technique is often used in conjunction with other spectroscopic methods, like solid-state NMR and XPS, to determine the binding modes of the compound when it is adsorbed onto surfaces. avssymposium.orgacs.org The analysis of vibrational frequencies helps to understand the interactions between the boronic acid moiety and the surface atoms.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of 4-Fluorophenylboronic acid in the solid state. nih.govevitachem.com Like other arylboronic acids, it typically forms hydrogen-bonded dimers in its crystal structure. wiley-vch.de In these dimers, two molecules are linked through a pair of O-H---O hydrogen bonds between their boronic acid groups. wiley-vch.de The planarity between the phenyl ring and the C-B-O₂ group is a key structural feature. wiley-vch.de

Studies on related fluorinated phenylenediboronic acids show that the substitution of fluorine atoms and the inclusion of water molecules in the crystal lattice significantly influence the supramolecular network. acs.org These structural details are crucial for understanding the compound's physical properties and its behavior in solid-state applications. The crystal structure of the related 4-amino-3-fluorophenylboronic acid has also been determined, providing further insight into the structural chemistry of fluorinated arylboronic acids. pitt.edu

Density Functional Theory (DFT) and Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for complementing experimental findings and providing predictive insights into the behavior of 4-Fluorophenylboronic acid.

Modeling of Reaction Mechanisms and Transition States

DFT calculations are widely used to model the reaction mechanisms involving 4-Fluorophenylboronic acid. rsc.org These computational studies help to visualize predicted surface species, interpret spectroscopic measurements, and calculate the thermodynamics of reactions. avssymposium.orgacs.org For instance, DFT has been used to investigate the reaction of 4-Fluorophenylboronic acid with silicon surfaces, showing that the reaction is significantly more thermodynamically favorable on a chlorine-terminated surface compared to a hydrogen-terminated one. osti.gov The calculated energy difference was found to be approximately -180.5 kJ/mol on the chlorinated surface. osti.gov

Prediction of Spectroscopic Parameters and Electronic Properties

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the spectroscopic and electronic characteristics of (4-Fluorobenzyl)boronic acid and related compounds. These theoretical approaches provide valuable insights that complement experimental data.

Theoretical calculations have been employed to predict various spectroscopic parameters. For instance, in a study on fluorophenylboronic acids, theoretical tools were used alongside spectroscopic methods to analyze potential intramolecular interactions. beilstein-journals.orgresearchgate.net The calculated vibrational frequencies, such as the O-H stretching modes, can help in interpreting experimental infrared spectra. For example, the infrared spectrum of 2-fluorophenylboronic acid in a chloroform (B151607) solution shows a symmetric, high-frequency band for the OH stretching mode, which is indicative of the absence of intermolecular hydrogen bonding in that state. researchgate.net

DFT calculations have also been used to predict electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic behavior of a molecule. Studies on boronic acid derivatives have shown that the S0→S1 electronic transition is primarily a HOMO-LUMO transition with charge transfer characteristics. lodz.pl The electron-withdrawing nature of the fluorophenyl group in this compound influences its electronic properties, which can be computationally modeled. osti.gov

Furthermore, computational models have been used to predict the binding energies of core-level electrons, which can be compared with experimental X-ray Photoelectron Spectroscopy (XPS) data. For 4-fluorophenylboronic acid, the calculated B 1s binding energy was found to be approximately 193.1 eV, which differs from that of boric acid, reflecting the influence of the fluorophenyl group on the electronic environment of the boron atom. osti.gov

Table 1: Predicted Spectroscopic and Electronic Parameters

| Parameter | Predicted Value/Observation | Method | Reference |

|---|---|---|---|

| B 1s Binding Energy | ~193.1 eV | DFT (B3LYP/6-311G+(d,p)) | osti.gov |

| Electronic Transition | S0→S1 is mainly HOMO-LUMO | TD-DFT | lodz.pl |

| OH Stretching Mode | Symmetric, high-frequency band in non-bonding state | Infrared Spectroscopy & Theory | researchgate.net |

Studies on Thermochemical Properties and Reaction Energetics

The thermochemical properties and reaction energetics of this compound are crucial for understanding its stability and reactivity in various chemical processes. Computational and experimental studies have provided insights into these aspects.

Density functional theory (DFT) has been a powerful tool for investigating the thermodynamics of reactions involving fluorophenylboronic acids. For example, a study on the reaction of 4-fluorophenylboronic acid with silicon surfaces revealed important thermodynamic data. The reaction with a chlorine-terminated silicon surface (Cl-Si(100)) was found to be significantly more thermodynamically favorable than with a hydrogen-terminated surface (H-Si(100)). osti.gov

The energy released during the attachment of one molecule of 4-fluorophenylboronic acid to the Cl-Si(100) surface was calculated to be -180.5 kJ/mol, compared to -86.2 kJ/mol on the H-Si(100) surface. osti.gov This indicates a much stronger driving force for the reaction on the chlorinated surface.

Furthermore, the reaction of 4-fluorophenylboronic acid with the Cl-Si(100) surface was found to be approximately 55.3 kJ/mol more thermodynamically favorable than the reaction of boric acid under the same conditions. osti.gov This difference is attributed to the electron-withdrawing nature of the fluorophenyl group, which enhances the reactivity of the boronic acid moiety. osti.gov These computational findings are consistent with experimental observations that show a higher surface coverage of boron when using 4-fluorophenylboronic acid compared to boric acid. osti.govresearchgate.net

Table 2: Reaction Energetics of 4-Fluorophenylboronic Acid with Silicon Surfaces

| Reaction | Calculated Energy Change (kJ/mol) | Method | Reference |

|---|---|---|---|

| Attachment to Cl-Si(100) | -180.5 | DFT | osti.gov |

| Attachment to H-Si(100) | -86.2 | DFT | osti.gov |

| Thermodynamic Advantage over Boric Acid on Cl-Si(100) | 55.3 | DFT | osti.govresearchgate.net |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are key to its chemical behavior and its interactions with other molecules. Computational and spectroscopic techniques have been employed to study its conformational preferences and intermolecular forces.

For phenylboronic acids, the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring is a key conformational feature. Theoretical studies on monosubstituted phenylboronic acids have shown that the boronic acid moiety can adopt different conformations. nih.gov In the case of 4-fluorophenylboronic acid, the molecule is largely planar. researchgate.net